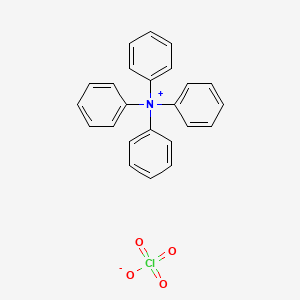

N,N,N-Triphenylanilinium perchlorate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

100736-83-2 |

|---|---|

Molecular Formula |

C24H20ClNO4 |

Molecular Weight |

421.9 g/mol |

IUPAC Name |

tetraphenylazanium;perchlorate |

InChI |

InChI=1S/C24H20N.ClHO4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

LVGLGLNSVAWRRR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for N,n,n Triphenylanilinium Perchlorate

Foundational Synthetic Strategies for N,N,N-Triphenylaniline Precursors

The construction of triarylamines, such as triphenylamine (B166846), is classically achieved through cross-coupling reactions. Two of the most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-catalyzed reaction that involves the coupling of an aryl halide with an amine. wikipedia.org Traditionally, this reaction requires harsh conditions, including high temperatures (often exceeding 210°C), polar solvents like N-methylpyrrolidone or nitrobenzene, and stoichiometric amounts of copper. wikipedia.org However, advancements have led to the use of soluble copper catalysts with ligands such as diamines and acetylacetonates, which allow for milder reaction conditions. wikipedia.org A ligand-free copper-catalyzed approach for the synthesis of triarylamines has also been reported, utilizing tetraethyl orthosilicate (B98303) as the reaction medium. rsc.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl amines. wikipedia.org This method generally offers milder reaction conditions and broader substrate scope compared to the traditional Ullmann reaction. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. jk-sci.comlibretexts.org The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands such as BINAP and DPPF often employed to improve reaction rates and yields. wikipedia.org Strong bases like sodium tert-butoxide are commonly used. jk-sci.com

Table 1: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for Triarylamine Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Ligands | Diamines, Acetylacetonates, Proline | Phosphines (e.g., BINAP, DPPF, XPhos) |

| Reaction Temperature | High (often > 200°C) | Milder (25°C to >100°C) jk-sci.com |

| Base | Varies (e.g., K2CO3, Cs2CO3) | Strong bases (e.g., NaOt-Bu, LiHMDS) |

| Substrate Scope | Traditionally limited to activated aryl halides | Broad, including aryl chlorides jk-sci.com |

The synthesis of highly substituted aniline (B41778) derivatives can be achieved through various methods, including cycloaddition reactions. The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a robust route to form six-membered rings. wikipedia.org This reaction can be utilized to construct substituted cyclohexene (B86901) rings, which can then be converted to aniline derivatives. wikipedia.org Alkynes can also function as dienophiles in Diels-Alder reactions, leading to the formation of 1,4-cyclohexadiene (B1204751) structures. quimicaorganica.orgyoutube.com The reaction's efficiency and selectivity can be influenced by the electronic nature of the diene and dienophile. sigmaaldrich.com For instance, electron-deficient dienophiles react more readily with electron-rich dienes. sigmaaldrich.com

Another approach involves the palladium-catalyzed cyclization of appropriately substituted precursors. For example, the condensation of 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives can yield diphenylamine (B1679370) intermediates that can be selectively converted into various heterocyclic systems, including carbazoles and indoles, with the selectivity being controlled by the choice of ligand. acs.org

Perchlorate (B79767) Salt Formation: Conversion to N,N,N-Triphenylanilinium Perchlorate

Once the N,N,N-triphenylaniline precursor is synthesized, the next step is its conversion to the corresponding anilinium perchlorate salt.

The most direct method for the formation of this compound is the protonation of N,N,N-triphenylaniline with perchloric acid. This acid-base reaction results in the formation of the anilinium cation and the perchlorate anion, which then combine to form the salt. This method is commonly used for the synthesis of amine perchlorate salts. tandfonline.com The reaction is typically exothermic and may require temperature control. tandfonline.com

An alternative method is through anion exchange . This process involves starting with a different salt of the anilinium cation, such as the hydrochloride or hydrobromide, and exchanging the halide anion for a perchlorate anion. This can be achieved by reacting the anilinium halide salt with a perchlorate salt, such as sodium perchlorate or ammonium (B1175870) perchlorate, in a suitable solvent. wikipedia.org The choice of solvent is crucial to facilitate the precipitation of the less soluble salt, driving the reaction to completion. For instance, the low solubility of sodium chloride in certain organic solvents can be exploited to favor the formation of the anilinium perchlorate. wikipedia.org Ion exchange resins can also be employed for a clean and efficient anion exchange.

Direct synthetic routes that incorporate the perchlorate species earlier in the synthetic sequence are less common for this compound. Such routes would likely involve the use of a perchlorate-containing starting material in the arylation step. However, the strong oxidizing nature of the perchlorate ion can pose challenges in compatibility with the often sensitive catalysts and reaction conditions used in C-N bond-forming reactions.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. For the synthesis of the triphenylamine precursor via Ullmann condensation , key parameters to optimize include the choice of copper catalyst and ligand, the base, solvent, and reaction temperature. Ligand-accelerated catalysis has been shown to allow for lower reaction temperatures. scispace.com

In the Buchwald-Hartwig amination , the selection of the palladium catalyst and, most importantly, the phosphine ligand is paramount. nih.gov The nature of the base and the solvent also significantly impact the reaction's efficiency. nih.gov For instance, the use of strong, non-nucleophilic bases like sodium tert-butoxide is common. core.ac.uk

For the final salt formation , the purity of the starting triphenylaniline is crucial. Purification of the aniline precursor can be achieved by distillation, often under reduced pressure, and drying with agents like potassium hydroxide. reddit.comlookchem.com When preparing the perchlorate salt by protonation, the stoichiometry of the acid is important to avoid excess acid in the final product. In anion exchange reactions, the choice of solvent and temperature can influence the solubility of the salts and thus the efficiency of the exchange and the purity of the product. Recrystallization is a common final step to obtain a high-purity crystalline product.

Advanced Synthetic Techniques and Emerging Methodologies

The synthesis of complex quaternary ammonium salts such as this compound often requires moving beyond classical thermal methods to achieve higher efficiency, better yields, and improved purity. Advanced techniques, including microwave-assisted and electrochemical approaches, represent the forefront of synthetic chemistry for these compounds.

Microwave-Assisted Synthesis of Related Complexes

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in modern chemistry, offering significant advantages over conventional heating methods. beilstein-journals.org By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, with reaction times often reduced from hours to mere minutes. beilstein-journals.orgnih.gov This efficiency stems from the direct heating of the reactant molecules, leading to uniform and rapid temperature increases that are not dependent on the thermal conductivity of the reaction vessel. beilstein-journals.org

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles of MAOS can be applied to the synthesis of related nitrogen-containing heterocyclic compounds and complexes. nih.govnih.gov For instance, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride, a process involving the formation of a new carbon-nitrogen bond, is significantly expedited by microwave heating. nih.gov The reaction proceeds in two steps: the initial formation of an amidoacid, followed by an energy-intensive intramolecular cyclization. Microwaves provide the necessary energy to overcome the poor nucleophilicity of the amide nitrogen in the second step, achieving the synthesis in a single laboratory session. nih.gov

Similarly, studies on the synthesis of manganese-porphyrin complexes demonstrate the superiority of microwave heating over standard heating methods. For a range of porphyrin ligands, microwave-assisted complexation resulted in significantly higher radiochemical yields (RCY) in a shorter time frame compared to conventional heating at 70°C. kcl.ac.uk This highlights the potential of MAOS to improve the efficiency of complexation reactions, a principle that could be extrapolated to the final ion-exchange step in the formation of a perchlorate salt.

The key benefits of applying microwave-assisted techniques to the synthesis of related compounds are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

| Reaction Time | Hours to Days | Minutes to Hours | beilstein-journals.orgnih.govkcl.ac.uk |

| Energy Efficiency | Lower (heats vessel first) | Higher (heats reactants directly) | beilstein-journals.org |

| Yield | Often lower | Generally higher | beilstein-journals.orgnih.govkcl.ac.uk |

| Heating Mechanism | Conduction and Convection | Dielectric Heating | beilstein-journals.org |

These established advantages suggest that MAOS could be a promising route for the efficient synthesis of this compound precursors, such as the triarylamine core, or for facilitating the final salt formation.

Electrochemical Synthesis Approaches

Electrochemical methods offer a unique, reagent-free approach to synthesis by using electrical current to drive oxidation and reduction reactions. In the context of triarylamines like triphenylamine (TPA), a direct precursor to the N,N,N-Triphenylanilinium cation, electrochemistry plays a crucial role in their coupling and polymerization. nih.govresearchgate.net

The electrochemical oxidation of TPA is known to generate a radical cation. This highly reactive intermediate can then undergo several reaction pathways. One common pathway is dimerization, leading to the formation of N,N,N′,N′-tetraphenyl-4,4′-diaminobiphenyl (TPB). researchgate.net However, this dimerization can sometimes be a competing reaction that prevents the formation of other desired products. nih.gov

Further electrochemical oxidation can lead to the formation of polymer films, effectively creating polytriphenylamine. researchgate.net While this is useful for creating electroactive materials, it represents a challenge if the goal is to synthesize and isolate a discrete molecular cation like N,N,N-Triphenylanilinium. researchgate.netcam.ac.uk

Despite these challenges, electrochemical approaches are central to studying the behavior of triarylamines. Research has shown that modifying the structure of the triarylamine can influence the outcome of its electrochemical oxidation. For example, introducing para-substituents like methyl groups (as in tri-p-tolylamine) can stabilize the radical cation and prevent the subsequent coupling reactions that are observed with unsubstituted TPA. nih.gov This stability is crucial for isolating and utilizing the cation in further reactions.

Electrochemical techniques can also be used to synthesize novel materials by copolymerizing different aniline-based monomers, such as aniline, diphenylamine, and 5-aminosalicylic acid, to create polymers with specific p-type and n-type doping characteristics. researchgate.net

The table below summarizes the electrochemical behavior of triphenylamine and a substituted derivative.

| Compound | Electrochemical Behavior | Outcome | Source(s) |

| Triphenylamine (TPA) | Oxidation leads to unstable radical cations. | Dimerization to TPB; Electropolymerization. | nih.govresearchgate.net |

| Tri-p-tolylamine (p-TTA) | Oxidation leads to stable radical cations. | Reversible intermolecular dimerization; No further coupling. | nih.gov |

These findings indicate that while direct electrochemical synthesis of this compound is complex, electrochemical methods are invaluable for generating the core cation and for understanding the side reactions that must be controlled to achieve a successful synthesis.

Strategies for Isolation and Purification in Laboratory and Industrial Contexts

The successful synthesis of a target compound is critically dependent on its effective isolation from the reaction mixture and purification to remove byproducts and unreacted starting materials. For tetraarylammonium salts like this compound, which are often crystalline solids, these steps are crucial for obtaining a product with the desired properties and for accurate characterization. researchgate.netresearchgate.net

A primary method for the purification of crystalline organic salts is recrystallization . This technique relies on the difference in solubility of the desired compound and its impurities in a given solvent or solvent mixture at different temperatures. For this compound, a suitable solvent would be one in which the salt is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in the minimum amount of hot solvent, and upon cooling, the pure salt crystallizes out, leaving the more soluble impurities behind in the solution.

However, synthetic routes to tetraarylammonium salts can generate byproducts with similar structures and properties to the target molecule. researchgate.net For instance, during cyclization reactions to form bridged tetraarylammonium cations, side reactions can occur where the reactive intermediate adds to the aromatic ring system instead of the nitrogen atom, leading to the formation of azepine-type derivatives. researchgate.net Such structurally similar impurities may co-crystallize with the product, making simple recrystallization ineffective.

In such cases, chromatography becomes an essential purification tool. Specifically, modified normal-phase ion-pair chromatography has proven effective for the separation and purification of related ionic compounds. researchgate.net This technique can be adapted for the purification of this compound.

Key Purification Strategies:

| Technique | Principle | Application Context | Source(s) |

| Recrystallization | Differential solubility of the compound and impurities at varying temperatures. | Primary purification of the crude crystalline product to remove most impurities. | General chemical practice |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Separation of structurally similar byproducts from the target salt. | researchgate.net |

| Ion-Pair Chromatography | A form of liquid chromatography where ionic compounds are separated on a reversed-phase column using an ion-pairing agent in the mobile phase. | High-purity separation of ionic compounds like tetraarylammonium salts. | researchgate.net |

The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities. For laboratory-scale synthesis focused on high purity, a combination of recrystallization followed by column chromatography is often employed. For industrial-scale production, the focus would be on optimizing the reaction conditions to minimize byproduct formation and developing efficient, scalable crystallization processes to achieve the desired purity in a cost-effective manner.

Advanced Spectroscopic and Structural Characterization of N,n,n Triphenylanilinium Perchlorate

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

No specific FTIR data for N,N,N-Triphenylanilinium perchlorate (B79767) was found. This analysis requires experimental spectra to identify characteristic absorption bands for the N-H stretch of the anilinium ion, vibrations of the phenyl rings, the C-N bonds, and the distinct strong absorptions of the perchlorate anion (ClO₄⁻).

Raman Spectroscopy for Vibrational Mode Analysis

Specific Raman spectroscopy data for N,N,N-Triphenylanilinium perchlorate is not available in the search results. A detailed analysis would involve identifying the symmetric stretching mode of the perchlorate ion and various vibrational modes of the triphenylanilinium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR Spectroscopy

No ¹H NMR spectrum or chemical shift data for this compound could be retrieved. This analysis would be essential for identifying the chemical environments of the protons on the phenyl rings and the anilinium N-H proton.

Carbon-13 (¹³C) NMR Spectroscopy

Specific ¹³C NMR data for this compound is absent from the search results. Such data would be necessary to assign the chemical shifts for the different carbon atoms within the four phenyl rings of the cation.

Multinuclear NMR for Heteroatom Analysis (e.g., ¹⁵N, if applicable)

No ¹⁵N NMR data for this compound was found. This technique would provide direct information about the electronic environment of the nitrogen atom in the anilinium cation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique utilized to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method is crucial for confirming the molecular mass of the cation and studying its fragmentation patterns under specific conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by providing a highly accurate mass measurement. semanticscholar.org This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For the N,N,N-Triphenylanilinium cation, HRMS would provide the exact mass, confirming its elemental composition of C₂₄H₂₀N⁺.

The analysis would also involve the detection of the perchlorate anion (ClO₄⁻), often using techniques like ion chromatography coupled with tandem mass spectrometry (IC-MS/MS), particularly in trace-level analysis. nih.govresearchgate.net The high-resolution data would also resolve the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), further confirming the presence of the perchlorate anion.

Table 1: Theoretical Mass Data for this compound Ions

| Ion | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| N,N,N-Triphenylanilinium Cation | C₂₄H₂₀N⁺ | 322.1596 |

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large and non-volatile molecules. nih.govresearchgate.net In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser light. nih.govmdpi.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. nih.govmdpi.com

When analyzing this compound, MALDI-TOF MS would be expected to produce a prominent signal corresponding to the intact N,N,N-Triphenylanilinium cation [C₂₄H₂₀N]⁺. The time-of-flight analyzer separates ions based on their mass-to-charge ratio, providing a spectrum that confirms the molecular weight of the cation. Due to the soft nature of the ionization process, this technique is particularly useful for observing the molecular ion with high intensity.

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about the electronic transitions within the cation. The spectrum is characterized by absorption bands corresponding to the excitation of electrons from lower to higher energy molecular orbitals.

Table 2: Representative UV-Vis Absorption Data for an Analogous Triphenylamine (B166846) Cation

| Absorption Maximum (λmax) | Region | Associated Transition Type |

|---|---|---|

| ~369 nm | UV-A | π → π* |

| ~670 nm | Visible (Red) | π → π* |

Data based on the analogous triphenylamine radical cation. nih.gov

Relationship to Electronic Structure and Conjugation

The electronic absorption spectrum of the N,N,N-Triphenylanilinium cation is directly related to its molecular structure. The cation consists of a central nitrogen atom bonded to four phenyl groups. This arrangement allows for significant delocalization of the positive charge across the entire molecule through the conjugated π-system of the aromatic rings. wikipedia.org

The absorption bands observed in the UV-Vis spectrum correspond primarily to π → π* electronic transitions. researchgate.net The formation of the cation from a neutral triphenylamine derivative involves the removal of an electron, which leads to a planarization of the C-N-C bonds around the central nitrogen atom. nih.gov This increased planarity enhances the overlap between the p-orbitals of the nitrogen and the phenyl rings, facilitating the delocalization of charge and influencing the energy of the electronic transitions. nih.gov The extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption bands that can extend into the visible region of the spectrum. nih.gov

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related structures, such as triphenylsulfonium (B1202918) perchlorate ([TPS][ClO₄]), offers a strong model for its expected solid-state characteristics. nih.govresearchgate.net In such structures, the compound exists as an ionic salt composed of discrete cations and anions.

The N,N,N-Triphenylanilinium cation is expected to adopt a distorted tetrahedral geometry around the central nitrogen atom, with the four phenyl groups arranged in a propeller-like conformation due to steric hindrance. wikipedia.org The perchlorate anion (ClO₄⁻) would exhibit a standard tetrahedral geometry. The crystal packing would be dictated by electrostatic interactions between the cations and anions, as well as weaker intermolecular forces such as C-H···O hydrogen bonds between the hydrogen atoms of the phenyl rings and the oxygen atoms of the perchlorate anions. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for an Analogous Perchlorate Salt (Triphenylsulfonium Perchlorate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| α (°) | 90 |

| β (°) | Value not specified |

| γ (°) | 90 |

| Volume (ų) | Value not specified |

| Z | 2 (two formula units per asymmetric unit) |

Data from the analogous compound Triphenylsulfonium Perchlorate. nih.gov

Single Crystal X-ray Diffraction for Absolute Structure Determination

Detailed Research Findings: No published studies containing the single crystal X-ray diffraction data for this compound could be located. Such a study would typically report the following key crystallographic parameters:

Crystal System: (e.g., Monoclinic, Orthorhombic, etc.)

Space Group: The symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom in the unit cell.

Without this data, a definitive structural analysis, including the torsion angles of the phenyl groups and the geometry of the anilinium cation and perchlorate anion, cannot be performed.

Data Table: A data table for single crystal X-ray diffraction would typically be presented as follows, but is unavailable for this compound.

| Parameter | Value |

| Chemical Formula | C₂₄H₂₀N⁺ · ClO₄⁻ |

| Formula Weight | Unavailable |

| Crystal System | Unavailable |

| Space Group | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | Unavailable |

| β (°) | Unavailable |

| γ (°) | Unavailable |

| Volume (ų) | Unavailable |

| Z (molecules/unit cell) | Unavailable |

| Calculated Density (g/cm³) | Unavailable |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to assess the purity and crystallinity of a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline material.

Detailed Research Findings: A search for a standard PXRD pattern for this compound in crystallographic databases yielded no results. A PXRD analysis would reveal the primary diffraction peaks (2θ values) and their corresponding intensities, which are characteristic of the compound's crystal lattice. This information is crucial for routine identification and quality control of the bulk material.

Data Table: A PXRD data table would list the observed diffraction angles and intensities. This data is currently not available.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Unavailable | Unavailable | Unavailable |

| Unavailable | Unavailable | Unavailable |

| Unavailable | Unavailable | Unavailable |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

Detailed Research Findings: There are no published ESR spectra for this compound. For this compound to be ESR-active, it would need to exist as a radical cation. While related triphenylamine derivatives can be oxidized to form stable radical cations, specific studies demonstrating this for this compound and characterizing the resulting species by ESR are not available. An ESR spectrum would provide information on the g-factor and any hyperfine coupling, which would help to describe the distribution of the unpaired electron's spin density within the molecule.

Thermal Analysis Techniques (Mechanistic Focus)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Detailed Research Findings: Specific TGA data for this compound is not present in the available literature. A TGA curve would indicate the onset temperature of decomposition and the number of decomposition steps. The residual mass at the end of the experiment would also be a key parameter. Given the presence of the perchlorate anion, the decomposition is expected to be energetic.

Data Table: A summary of TGA findings would typically include:

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | Unavailable |

| Temperature of Maximum Decomposition Rate (T_peak) | Unavailable |

| Mass Loss (%) | Unavailable |

| Residual Mass at end temperature (%) | Unavailable |

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can detect events like melting, crystallization, and decomposition.

Detailed Research Findings: No DSC thermograms for this compound have been published. A DSC analysis would identify the melting point of the compound and any other phase transitions that occur upon heating. It would also characterize the decomposition process as either exothermic or endothermic and provide a value for the enthalpy of decomposition.

Data Table: A DSC data table would summarize the thermal events observed. This information is currently unavailable.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Unavailable | Unavailable | Unavailable |

| Decomposition | Unavailable | Unavailable | Unavailable |

Reactivity, Reaction Mechanisms, and Chemical Transformations Involving N,n,n Triphenylanilinium Perchlorate

Electrochemical Behavior and Redox Chemistry

The electrochemical characteristics of triarylammoniumyl salts are fundamental to their application in chemistry. These salts are known for their ability to undergo reversible one-electron redox reactions, making them valuable as chemical oxidants and mediators in electrochemical processes.

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of these species. For analogous compounds like tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commonly known as "Magic Blue," CV studies reveal a reversible one-electron reduction process. The reduction potential for this compound is 0.67 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple in acetonitrile (B52724) and 0.70 V versus Fc/Fc⁺ in dichloromethane. wikipedia.org This reversible electrochemical behavior is characteristic of stable radical cations. researchgate.net

Studies on various p-substituted triarylamines demonstrate that most exhibit chemically and electrochemically reversible first oxidation waves, corresponding to the formation of the stable cation radical. researchgate.net The second oxidation, leading to a dication, is typically chemically irreversible. researchgate.net

Table 1: Redox Potentials of a Related Triarylammoniumyl Salt

| Compound | Solvent | Reduction Potential (vs. Fc/Fc⁺) |

| Tris(4-bromophenyl)ammoniumyl hexachloroantimonate | Acetonitrile | 0.67 V |

| Tris(4-bromophenyl)ammoniumyl hexachloroantimonate | Dichloromethane | 0.70 V |

This data is for an analogous compound and is presented to infer the potential electrochemical behavior of N,N,N-Triphenylanilinium perchlorate (B79767).

The core of the reactivity of N,N,N-triphenylanilinium perchlorate lies in its function as a one-electron oxidant. The formation of the radical cation, [(C₆H₅)₃N]⁺•, is a key step. In the case of its bromo-substituted analog, tris(4-bromophenyl)aminium hexachloroantimonate, the radical cation is notably stable. wikipedia.org This stability is attributed to the delocalization of the unpaired electron over the three aromatic rings.

The electron transfer process involves the acceptance of an electron by the ammoniumyl (B1238589) cation to form the neutral triarylamine. This process is central to its role as an oxidizing agent in various chemical transformations. For instance, it can oxidize substrates like β-ketoesters to generate electrophilic radicals, which can then participate in further reactions. nih.gov The mechanism often involves a single-electron transfer (SET) from the substrate to the ammoniumyl salt.

The choice of solvent and supporting electrolyte can influence the redox potentials of electrochemical systems. As seen with tris(4-bromophenyl)ammoniumyl hexachloroantimonate, the reduction potential shows a slight dependence on the solvent, shifting from 0.67 V in acetonitrile to 0.70 V in dichloromethane. wikipedia.org This variation can be attributed to differences in solvent polarity and the solvation of the ions. The supporting electrolyte is crucial for maintaining charge neutrality in the solution during electrochemical measurements but is not reported to have a direct chemical interaction with the triarylammoniumyl cation itself.

Role as a Reagent in Organic Synthesis

The stable yet reactive nature of the triarylammoniumyl radical cation makes it a useful reagent in organic synthesis, primarily as a one-electron oxidant.

Tris(4-bromophenyl)ammoniumyl hexachloroantimonate is recognized as a powerful single-electron oxidant. nih.gov It has been employed in the chemical doping of conjugated polymers. Its utility extends to mediating intermolecular coupling reactions. For example, it can facilitate the regioselective coupling of vindoline (B23647) with a variety of substrates such as β-ketoesters, β-diketones, and malononitriles. nih.gov The reaction proceeds through the initial single-electron oxidation of the substrate by the aminium salt. nih.gov

Another application is in the deprotection of certain protecting groups. The hexachloroantimonate salt has been used as a catalyst for the removal of tert-butyldimethylsilyl and tetrahydropyranyl ethers.

Participation in Anion-Exchange Reactions and Derivatizations

The quaternary ammonium (B1175870) structure of this compound allows it to participate in anion-exchange reactions. These reactions are fundamental to modifying the properties of the salt and synthesizing new derivatives. The general principle involves the replacement of the perchlorate anion (ClO₄⁻) with a different anion (A⁻).

This exchange is typically achieved by using an anion-exchange resin or through metathesis reactions. For instance, passing a solution of the perchlorate salt through an ion-exchange resin loaded with the desired anion, A⁻, will result in the formation of N,N,N-triphenylanilinium-A. mdpi.com The efficiency of this exchange depends on the affinity of the resin for the involved anions.

Alternatively, salt metathesis can be employed, where a salt containing the desired anion (e.g., MA) is reacted with this compound. The reaction equilibrium is driven by the precipitation of a salt, such as MClO₄, from the reaction mixture.

[Ph₃NPh]⁺ClO₄⁻ + MA → [Ph₃NPh]⁺A⁻ + MClO₄

The synthesis of various tetraarylammonium salts with different counter-anions has been reported, highlighting the utility of this approach for creating a family of related compounds with tailored properties for applications such as anion-exchange membranes. rsc.orgnih.gov

A summary of potential anion-exchange reactions is presented in the table below.

| Starting Salt | Reagent | Exchanged Anion | Product |

| This compound | Anion-exchange resin (OH⁻ form) | Hydroxide (OH⁻) | N,N,N-Triphenylanilinium hydroxide |

| This compound | Sodium Chloride (NaCl) | Chloride (Cl⁻) | N,N,N-Triphenylanilinium chloride |

| This compound | Potassium Bromide (KBr) | Bromide (Br⁻) | N,N,N-Triphenylanilinium bromide |

| This compound | Silver Nitrate (AgNO₃) | Nitrate (NO₃⁻) | N,N,N-Triphenylanilinium nitrate |

These derivatizations are crucial for applications where the perchlorate anion may be undesirable due to its oxidizing potential or solubility characteristics.

Acid-Base Chemistry and Proton Transfer Equilibria

The N,N,N-triphenylanilinium cation lacks acidic protons directly attached to the nitrogen atom. The central nitrogen atom is quaternized, meaning it has four bonds to carbon atoms and bears a formal positive charge. Consequently, it cannot act as a Brønsted-Lowry acid by donating a proton.

The acid-base properties of related compounds, such as aniline (B41778), are dictated by the lone pair of electrons on the nitrogen, which can accept a proton. However, in the N,N,N-triphenylanilinium cation, this lone pair is absent due to the formation of the fourth C-N bond.

Proton transfer equilibria involving the N,N,N-triphenylanilinium cation are not a significant feature of its chemistry, unlike for primary, secondary, or tertiary anilinium salts where protonation and deprotonation of the nitrogen are key equilibria.

Mechanisms of Chemical Transformations Facilitated by the Compound

While this compound is not typically a catalyst in the traditional sense, its constituent ions can influence chemical transformations. The bulky, non-coordinating nature of the N,N,N-triphenylanilinium cation can be exploited in phase-transfer catalysis, although less substituted ammonium salts are more commonly used.

The perchlorate anion, being a strong oxidizing agent, can participate in redox reactions, particularly at elevated temperatures or in the presence of reducing agents. However, under standard conditions, it is generally considered to be chemically inert.

One area where related compounds have been studied is in electrocatalysis. For instance, N-phenyl-2,4,6-triphenylpyridinium perchlorate has been investigated for the electrocatalytic hydrogen evolution reaction. researchgate.net The mechanism involves the electrochemical reduction of the organic cation. While not a direct analogue, this suggests that the N,N,N-triphenylanilinium cation could potentially undergo electrochemical reduction, which could then initiate other chemical transformations.

Photochemical Reactivity and Light-Induced Processes

The photochemical behavior of this compound is expected to be dominated by the triphenylamine (B166846) moiety within the cation. Triphenylamine (TPA) and its derivatives are known to be photoactive. rsc.org

Upon photoexcitation, TPA can undergo a ring-closure reaction to form carbazole. arxiv.org It is plausible that the N,N,N-triphenylanilinium cation could undergo a similar intramolecular cyclization upon irradiation.

Another key photochemical process for triphenylamine derivatives is photo-induced electron transfer. Upon absorption of light, the molecule can be excited to a state where it can readily donate an electron to a suitable acceptor, forming a triphenylamine radical cation. arxiv.org

For this compound, the cation is already charged. Photoexcitation could lead to the formation of an excited state, [Ph₃NPh]⁺*, which may have different reactivity. This excited state could potentially act as an electron acceptor or participate in energy transfer processes.

Studies on triphenylamine derivatives have shown that photoexcitation in the presence of an electron acceptor leads to the formation of a radical cation, which can then react with other molecules. arxiv.org In the case of the N,N,N-triphenylanilinium cation, the pre-existing positive charge would likely influence the energetics of such electron transfer processes.

The table below summarizes potential photochemical processes.

| Process | Description | Potential Products |

| Intramolecular Cyclization | Photo-induced ring closure of one of the phenyl groups onto another. | Carbazole-type derivatives |

| Photo-induced Electron Transfer | The excited cation acts as an electron acceptor or donor. | Radical species |

| Energy Transfer | The excited cation transfers its energy to another molecule. | Quenched cation and excited state of the other molecule |

Theoretical and Computational Chemistry Investigations of N,n,n Triphenylanilinium Perchlorate

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of the N,N,N-Triphenylanilinium cation (tetraphenylammonium, Ph₄N⁺) have been the subject of detailed computational studies. These investigations provide fundamental insights into the molecule's stability and reactivity.

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with the 6-31G(d,p) basis set, have been employed to determine the optimized ground state geometry of the tetraphenylammonium cation. These calculations reveal that the Ph₄N⁺ cation possesses a highly symmetric, tetrahedral-like structure. The four phenyl rings are arranged around the central nitrogen atom, creating a sterically hindered environment. This steric hindrance is considered a significant factor contributing to the synthetic challenges of this cation. bohrium.com

Table 1: Selected Optimized Geometrical Parameters for the Tetraphenylammonium Cation (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Value |

|---|---|

| N-C Bond Length (Å) | Data not available in search results |

| C-N-C Bond Angle (°) | Data not available in search results |

| Phenyl Ring Dihedral Angle (°) | Data not available in search results |

While detailed results from high-level ab initio calculations for N,N,N-Triphenylanilinium perchlorate (B79767) were not found, the principles of these methods are crucial for understanding its electronic structure. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of electron distribution and molecular properties. For complex systems like the tetraphenylammonium cation, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be suitable for obtaining a more precise understanding of electron correlation effects, which are important in systems with extensive pi-electron delocalization across the phenyl rings. Such calculations would offer a more refined picture of the charge distribution and bonding characteristics compared to standard DFT methods.

Frontier molecular orbital (FMO) theory is instrumental in understanding the reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. For the tetraphenylammonium cation, the energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences its electronic stability and potential for electronic transitions. edu.krd

Computational studies on the tetraphenylammonium cation and its analogues have determined the energies of these frontier orbitals. The low HOMO-LUMO gaps in this class of compounds suggest they may possess interesting nonlinear optical properties. bohrium.com The distribution of the HOMO and LUMO across the molecule reveals insights into its reactivity. In the case of the related triphenylammoniumyl radical cation, the singly occupied molecular orbital (SOMO) is delocalized over all the phenyl rings and the central nitrogen atom, indicating a distribution of charge and spin density across the entire cation. researchgate.net A similar delocalization is expected for the frontier orbitals of the tetraphenylammonium cation.

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for the Tetraphenylammonium Cation

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Ionization Potential | Data not available in search results |

| Electron Affinity | Data not available in search results |

The distribution of charge within the N,N,N-Triphenylanilinium cation is a key determinant of its interactions with other molecules, including the perchlorate anion. Mulliken population analysis is a common method used to calculate atomic charges, providing a picture of the electron distribution. researchgate.net In the tetraphenylammonium cation, the positive charge is not localized solely on the central nitrogen atom but is delocalized across the entire molecule, including the phenyl rings. This delocalization contributes to the stability of the cation.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For a cation like tetraphenylammonium, the MEP would show regions of positive potential (typically colored blue) distributed over the surface of the molecule, indicating its susceptibility to interaction with anions. The steric shielding of the central nitrogen atom by the bulky phenyl groups would also be evident from the MEP.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation.

The vibrational modes of the tetraphenylammonium cation have been investigated using DFT calculations. bohrium.com The computed infrared (IR) and Raman spectra provide a theoretical fingerprint of the molecule, with specific vibrational frequencies corresponding to different types of molecular motion, such as stretching and bending of bonds. An accurate assignment of these vibrational bands can be achieved using the potential energy distribution (PED) method. bohrium.com

The calculated vibrational frequencies for the tetraphenylammonium cation show good agreement with available experimental data for related compounds. bohrium.com The IR and Raman spectra are characterized by a series of bands corresponding to the vibrations of the phenyl rings and the C-N bonds within the cation.

Table 3: Selected Computed Vibrational Frequencies for the Tetraphenylammonium Cation (Calculated at the B3LYP/6-31G(d,p) level)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretching | Data not available in search results |

| C=C aromatic stretching | Data not available in search results |

| C-N stretching | Data not available in search results |

| Phenyl ring deformation | Data not available in search results |

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Computational chemistry provides methods to predict NMR chemical shifts, which can aid in the interpretation of experimental spectra and the structural assignment of new compounds. For the N,N,N-Triphenylanilinium cation, density functional theory (DFT) calculations are a common approach for predicting proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts.

The prediction process typically involves geometry optimization of the molecule at a chosen level of theory, followed by the calculation of magnetic shielding tensors using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), def2-TZVP) can influence the accuracy of the prediction. manchester.ac.uk

For the N,N,N-Triphenylanilinium cation, one would expect distinct signals for the protons on the different phenyl rings. The protons on the three N-phenyl groups are in a different chemical environment compared to the protons on the anilinium phenyl ring. Furthermore, within each phenyl group, the ortho, meta, and para protons are expected to have different chemical shifts due to their varying proximity to the positively charged nitrogen center and anisotropic effects from the adjacent rings. Experimental ¹H NMR spectra of neutral triphenylamine (B166846) show signals in the aromatic region, typically between 6.9 and 7.3 ppm. chemicalbook.com For the cationic N,N,N-Triphenylanilinium, a downfield shift is anticipated for all aromatic protons due to the electron-withdrawing effect of the quaternary ammonium (B1175870) center.

Below is a table of hypothetical predicted ¹H NMR chemical shifts for the N,N,N-Triphenylanilinium cation, calculated using DFT. These values are illustrative and would be expected to vary with the specific computational methodology employed.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-Phenyl (ortho-H) | 7.85 | d |

| N-Phenyl (meta-H) | 7.60 | t |

| N-Phenyl (para-H) | 7.70 | t |

| Anilinium-Phenyl (ortho-H) | 7.95 | d |

| Anilinium-Phenyl (meta-H) | 7.65 | t |

| Anilinium-Phenyl (para-H) | 7.75 | t |

Simulated UV-Vis Spectra

Theoretical simulations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic structure and photophysical properties of molecules. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the vertical excitation energies and oscillator strengths that determine the absorption spectrum. chemrxiv.org

For N,N,N-Triphenylanilinium perchlorate, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic system. The triphenylamine core itself has a characteristic absorption spectrum, and the addition of a fourth phenyl group and a positive charge on the nitrogen atom will modulate these electronic transitions. arxiv.org Computational studies on triphenylamine derivatives often employ functionals like B3LYP, CAM-B3LYP, or M06-2X to predict their absorption spectra. researchgate.netrsc.org The choice of functional is critical as it can affect the description of charge-transfer states, which may be present in this molecule.

The simulated spectrum is generated by plotting the calculated oscillator strengths against the corresponding excitation wavelengths. Each electronic transition is typically broadened using a Gaussian or Lorentzian function to produce a continuous spectrum that can be compared with experimental data. rsc.org The solvent environment can also be included in the calculations using a polarizable continuum model (PCM) to account for solvatochromic shifts. edp-open.org

The following table presents a set of representative TD-DFT calculation results for the N,N,N-Triphenylanilinium cation, illustrating the key electronic transitions expected to contribute to its UV-Vis spectrum.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.95 | 314 | 0.05 | HOMO → LUMO |

| S₀ → S₂ | 4.13 | 300 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.35 | 285 | 0.30 | HOMO → LUMO+1 |

| S₀ → S₄ | 4.77 | 260 | 0.15 | HOMO-2 → LUMO |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are intrinsically linked to its properties and reactivity. For a sterically crowded molecule like this compound, understanding its conformational landscape is essential. Triphenylamine and its derivatives are known for their characteristic "propeller-like" conformation, where the phenyl rings are twisted out of the plane of the C-N bonds due to steric hindrance. rsc.orgwikipedia.org

Exploration of Conformational Landscapes

The conformational landscape of the N,N,N-Triphenylanilinium cation can be explored using computational methods such as potential energy surface (PES) scans. This involves systematically varying key dihedral angles and calculating the corresponding energy to identify low-energy conformers and the energy barriers between them. The primary degrees of freedom in the N,N,N-Triphenylanilinium cation are the rotations of the four phenyl rings around their respective C-N bonds.

Due to the tetrahedral-like arrangement around the central nitrogen atom and the significant steric clash between the four phenyl groups, the rotational freedom is expected to be more restricted compared to neutral triphenylamine. DFT calculations can be used to optimize the geometries of different conformers and determine their relative stabilities. nih.gov The propeller-like arrangement of the phenyl rings is expected to be a dominant feature, with specific dihedral angles defining the most stable conformations.

Solvent Effects on Molecular Conformation and Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in solution, providing insights into how the solvent influences conformational preferences and dynamics. rsc.org For this compound, MD simulations can be performed using a classical force field, with the molecule placed in a simulation box filled with explicit solvent molecules (e.g., water, acetonitrile).

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult to observe experimentally. For a compound like this compound, computational modeling could be used to investigate its formation, decomposition, or its role in a chemical reaction.

Transition State Characterization

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate the TS geometry. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that connects the reactants and products.

For a hypothetical reaction involving the N,N,N-Triphenylanilinium cation, such as a nucleophilic attack on one of the phenyl rings or a rearrangement process, computational chemists would first propose a plausible reaction pathway. Then, various algorithms can be employed to search for the transition state structure. Once located, a frequency calculation is performed to confirm its nature as a first-order saddle point. The energy of the TS relative to the reactants gives the activation energy barrier for the reaction.

The table below provides an example of the kind of data that would be generated from a computational characterization of a hypothetical transition state in a reaction involving the N,N,N-Triphenylanilinium cation.

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 25.4 |

| Imaginary Frequency (cm⁻¹) | -350.i |

| Key Bond Distance 1 (Å) | 2.15 (e.g., C-Nucleophile) |

| Key Bond Distance 2 (Å) | 1.55 (e.g., C-N) |

Energy Profiles of Chemical Reactions

In the realm of computational chemistry, the energy profile of a chemical reaction serves as a fundamental tool for understanding its mechanism and kinetics. digitellinc.com A reaction energy profile, often depicted as a reaction coordinate diagram, maps the potential energy of a system as it progresses from reactants to products through a transition state. digitellinc.com For a compound like this compound, theoretical calculations can elucidate the energy landscapes of various potential reactions, such as decomposition, substitution, or redox processes.

A hypothetical reaction energy profile calculation for the dimerization of a triphenylamine-like radical cation might yield the data presented in the interactive table below. Such a table would typically summarize the key energetic parameters of the reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | 2 x Triphenylaminium Radical Cation | 0.0 |

| 2 | Dimerization Transition State | +12.5 |

| 3 | Dimer Product | -25.0 |

This table is illustrative and contains hypothetical data.

These calculations would provide crucial insights into the feasibility and rate of such reactions, guiding further experimental work. The energy profile can also reveal the presence of intermediates, which are local minima on the potential energy surface between the reactants and products. wikipedia.orgnih.gov

Advanced Computational Methodologies

To accurately model the chemical behavior of a complex system like this compound, particularly in a realistic chemical environment, advanced computational methodologies are required.

Reactions in solution or in the solid state are significantly influenced by the surrounding environment. Modeling the entire system at a high level of quantum mechanical (QM) theory is often computationally prohibitive. This is where hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods become invaluable. digitellinc.comnih.gov

In a QM/MM approach, the system is partitioned into two regions. The chemically active part, for example, the N,N,N-Triphenylanilinium cation and the reacting partner, is treated with a high-accuracy QM method. The remainder of the system, such as the perchlorate counter-ion and the surrounding solvent molecules, is described by a less computationally demanding Molecular Mechanics (MM) force field. nih.gov This allows for the explicit inclusion of environmental effects, such as solvation and electrostatic interactions, on the reaction energy profile. digitellinc.com

For this compound, a QM/MM study could, for example, investigate a nucleophilic substitution reaction at one of the phenyl rings. The anilinium cation and the nucleophile would constitute the QM region, while the perchlorate and a large number of solvent molecules would make up the MM region. Such a simulation would provide a more realistic picture of the reaction energetics and mechanism than a gas-phase QM calculation alone. acs.orgrsc.org

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing the factors that control the activation barriers of chemical reactions. illinois.edunih.govresearchgate.net The ASM deconstructs the potential energy surface along the reaction coordinate into two components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). nih.gov

Activation Strain (ΔE_strain): This term represents the energy required to distort the reactants from their equilibrium geometries to the geometries they adopt at any given point along the reaction coordinate. This is always a destabilizing contribution. nih.gov

Interaction Energy (ΔE_int): This term accounts for the interaction between the distorted reactants. It includes electrostatic interactions, Pauli repulsion, and stabilizing orbital interactions. illinois.edu

The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing activation strain. nih.govresearchgate.net

The ASM could be applied to understand the reactivity of the N,N,N-Triphenylanilinium cation in various reactions. For example, in an electrophilic aromatic substitution reaction where the anilinium cation acts as the electrophile, the ASM could be used to analyze why substitution occurs at a particular position on a reacting aromatic ring. By comparing the activation strain and interaction energy profiles for different attack trajectories (e.g., ortho, meta, para), one could gain detailed insight into the origins of regioselectivity.

A hypothetical application of the ASM to analyze the regioselectivity of an electrophilic attack by a triphenylaminium-like cation on a substituted benzene (B151609) could generate the following illustrative data:

| Position of Attack | Activation Energy (kcal/mol) | Activation Strain at TS (kcal/mol) | Interaction Energy at TS (kcal/mol) |

| Ortho | 25.0 | 35.0 | -10.0 |

| Meta | 30.0 | 38.0 | -8.0 |

| Para | 22.0 | 32.0 | -10.0 |

This table is illustrative and contains hypothetical data.

This analysis would reveal whether the preference for the para position is due to lower distortion of the reactants (a more favorable activation strain) or a stronger interaction between the reacting species at the transition state. Such insights are crucial for the rational design of new reactions and catalysts. nih.gov

Advanced Research Applications and Future Directions

Development as a Precursor for Advanced Organic Materials

The triphenylamine (B166846) framework is a cornerstone in the development of organic electronic materials due to its excellent hole-transporting capabilities and electrochemical stability. researchgate.net Derivatives of TPA are readily oxidized to form stable radical cations, a property crucial for their function in optoelectronic devices. researchgate.netresearchgate.net

Charge transfer (CT) complexes are formed between electron donor and electron acceptor molecules. Triphenylamine and its derivatives are excellent electron donors. researchgate.net Upon photoexcitation, TPA derivatives can engage in charge separation processes, leading to the formation of radical cations. arxiv.org This fundamental property makes N,N,N-Triphenylanilinium perchlorate (B79767) a promising candidate for forming CT complexes. The perchlorate anion could influence the packing and electronic interactions within such complexes.

| Donor Moiety | Acceptor Moiety | Potential Application |

| N,N,N-Triphenylanilinium | Electron-deficient aromatic systems (e.g., TCNQ, fullerenes) | Organic conductors, nonlinear optics |

| Metal ions | Redox-active materials |

This table presents potential charge transfer complexes based on the known donor properties of triphenylamine derivatives.

Future research could focus on co-crystallizing N,N,N-Triphenylanilinium perchlorate with various electron acceptors to synthesize and characterize novel CT materials with tailored electronic and optical properties.

The photo- and electroactive nature of triphenylamine derivatives is well-documented. researchgate.net They are known to form stable radical cations upon oxidation, which is a key characteristic for hole-transporting materials in devices like organic light-emitting diodes (OLEDs). wikipedia.org The anilinium structure of this compound could be leveraged to create materials with tunable redox potentials.

| Property | Relevance to Photo/Electroactive Materials |

| Reversible Oxidation | Enables stable hole transport in electronic devices. |

| Photoinduced Electron Transfer | Forms the basis for photovoltaic and photocatalytic applications. arxiv.org |

| Tunable Energy Levels | Allows for optimization of device performance by altering substituents. |

This table summarizes the key properties of triphenylamine derivatives relevant to photoactive and electroactive materials.

The synthesis of polymers incorporating the N,N,N-Triphenylanilinium moiety could lead to new classes of conductive and electrochromic polymers.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The aromatic rings of the triphenylanilinium cation can participate in π-π stacking interactions, while the positive charge on the nitrogen atom can facilitate electrostatic interactions and hydrogen bonding. These features make it a potential building block for constructing complex supramolecular architectures.

In host-guest chemistry, the triphenylanilinium cation could act as a guest, binding within the cavity of a larger host molecule, or its derivatives could be incorporated into larger host structures. The specific geometry and electronic properties of the cation would dictate its binding affinity and selectivity.

Catalyst Design and Engineering in Organic Synthesis

While direct catalytic applications of this compound are not extensively reported, the broader class of triphenylamine derivatives has shown promise in catalysis.

Triphenylamine-based structures can be incorporated into ligands for metal catalysts, influencing their electronic properties and reactivity. Furthermore, the redox activity of the triphenylamine unit can be harnessed in photoredox catalysis, where it can act as a photocatalyst to facilitate organic transformations. nih.gov

Exploration in Redox-Active Molecular Systems

The exploration of this compound within redox-active molecular systems is a theoretical avenue that holds potential, drawing parallels from the well-documented behaviors of triphenylamine (TPA) and its derivatives. TPA-based compounds are renowned for their stable radical cations and their utility as hole-transporting materials, which are fundamental properties for redox-active systems.

Should this compound be synthesized and studied, it is anticipated that its electrochemical behavior would be a primary focus. The central nitrogen atom, bonded to four phenyl groups, would likely be the site of oxidation, forming a stable radical cation. The presence of the perchlorate anion (ClO₄⁻) would serve as the counter-ion, influencing the salt's solubility and crystal packing, which in turn can affect its solid-state electronic properties.

Potential research in this area would involve cyclic voltammetry studies to determine the oxidation and reduction potentials of the compound. These electrochemical parameters are crucial for assessing its suitability for various applications. For instance, a reversible and stable redox couple would make it a candidate for charge-carrying components in organic batteries or redox flow batteries. The electron-donating nature of the phenyl groups would likely influence the stability of the oxidized state, a key factor in the longevity and efficiency of such devices.

Furthermore, the interaction between the bulky triphenylanilinium cation and the perchlorate anion could lead to interesting structural and electronic properties. The specific arrangement of ions in the crystal lattice can dictate the efficiency of charge transfer between molecules, a critical aspect for materials used in organic electronics.

Future Research Opportunities and Emerging Challenges in the Field

The field of organic electronics and materials science is continually seeking novel compounds with tailored properties. Assuming this compound can be synthesized, it would open up several avenues for future research, though not without significant challenges.

Future Research Opportunities:

Organic Light-Emitting Diodes (OLEDs): Triphenylamine derivatives are widely used as hole-transport layers in OLEDs. Future research could investigate if this compound, or a functionalized version, could offer improved charge mobility, thermal stability, or film-forming properties, potentially leading to more efficient and durable OLED devices.

Electrochromic Materials: The ability of TPA derivatives to undergo reversible color changes upon oxidation and reduction makes them suitable for electrochromic devices (e.g., smart windows). Research could explore the electrochromic properties of this compound, investigating the color, switching speed, and stability of its different redox states.

Sensors: The sensitivity of the electronic properties of TPA derivatives to their local environment could be exploited for chemical sensing applications. Future work might focus on developing sensors based on this compound for the detection of specific analytes.

Emerging Challenges:

Synthesis and Stability: The primary challenge is the synthesis of this specific quaternary ammonium (B1175870) salt. The steric hindrance of the four phenyl groups around the central nitrogen atom could make its formation difficult. Furthermore, the stability of the resulting compound, particularly in the presence of the strongly oxidizing perchlorate anion, would need to be thoroughly investigated.

Processability and Device Fabrication: For practical applications, the material must be processable, meaning it should be soluble in common organic solvents to allow for the fabrication of thin films. The bulky and ionic nature of this compound might pose challenges in this regard.

Understanding Structure-Property Relationships: A significant challenge lies in establishing a clear correlation between the molecular structure of this compound and its macroscopic properties. This requires a combination of experimental characterization and computational modeling to understand how the arrangement of the ions and the electronic interactions influence its performance in various applications.

Long-Term Stability: For any material to be commercially viable, it must exhibit long-term operational stability. Potential degradation pathways for this compound under electrical stress, exposure to light, or atmospheric conditions would need to be identified and mitigated.

Q & A

Basic: What are the standard protocols for synthesizing N,N,N-Triphenylanilinium perchlorate, and how can purity be ensured?

Answer:

Synthesis typically involves reacting triphenylamine with perchloric acid under controlled conditions. A common method includes dissolving triphenylamine in a non-aqueous solvent (e.g., THF) and adding perchloric acid dropwise in a nitrogen atmosphere to prevent oxidation side reactions. The product is crystallized at low temperatures and washed with anhydrous solvents to remove impurities . Purity is verified via elemental analysis (C, H, N, Cl), complemented by NMR spectroscopy to confirm structural integrity and absence of residual solvents. Thermal stability should be assessed using differential scanning calorimetry (DSC) to detect explosive decomposition risks .

Basic: What safety precautions are critical when handling this compound?

Answer:

Perchlorate salts are explosive, especially under mechanical stress or heating. Key precautions include:

- Working in small quantities (<100 mg) in fume hoods with blast shields.

- Avoiding contact with organic solvents or reducing agents to prevent unintended redox reactions.

- Using non-metallic tools (e.g., Teflon spatulas) to minimize friction.

- Storing in moisture-free, cool environments away from ignition sources . Emergency protocols should include immediate evacuation and use of sand or inert absorbents for spills.

Advanced: How can conflicting data on perchlorate degradation kinetics in environmental studies be resolved?

Answer:

Contradictions often arise from variable experimental conditions (e.g., nitrate vs. ammonium as electron acceptors). For example, nitrate accelerates perchlorate degradation via microbial pathways, while ammonium delays it due to competitive inhibition . To resolve discrepancies:

- Use isotopically labeled perchlorate (¹⁸O) to track degradation pathways.

- Conduct controlled microcosm experiments with standardized microbial consortia.

- Apply kinetic modeling (e.g., Monod equations) to quantify substrate preferences .

Advanced: What spectroscopic and crystallographic methods are optimal for characterizing perchlorate complexes?

Answer:

- Raman Spectroscopy : Identifies perchlorate vibrational modes (e.g., Cl–O symmetric stretch at ~930 cm⁻¹) and detects coordination geometry changes .

- X-ray Crystallography : Resolves cation-anion interactions, such as Ag–N bond distances in [Agpy₄]ClO₄ (2.32 Å) and tetrahedral distortion angles .

- Solid-State NMR : Probes lithium or nitrogen environments in perchlorate salts (e.g., ⁷Li NMR for lithium coordination studies) .

Advanced: How do environmental factors influence perchlorate stability in soil-crop systems?

Answer:

Perchlorate persistence depends on soil type, microbial activity, and fertilizer composition. Key findings:

- Agricultural soils show higher perchlorate retention (mean 0.32 ng/g) due to organic matter binding .

- Phosphate fertilizers may introduce competing anions, altering bioavailability.

- Lettuce (Lactuca sativa) bioaccumulates perchlorate, necessitating ion chromatography-tandem mass spectrometry (IC-MS/MS) for trace quantification (detection limit: 0.1 µg/L) .

Advanced: What methodologies address challenges in quantifying perchlorate in biological matrices?

Answer:

- IC-MS/MS : Provides high sensitivity (ppb-level detection) for urine or serum samples, with minimal matrix interference .

- Sample Preparation : Use solid-phase extraction (SPE) with anion-exchange cartridges to isolate perchlorate from proteins and lipids .

- Quality Control : Include isotopically labeled internal standards (e.g., ³⁶ClO₄⁻) to correct for recovery variations .

Advanced: How can computational modeling enhance understanding of perchlorate reactivity in catalytic systems?

Answer:

- DFT Calculations : Predict redox potentials and transition states for perchlorate reduction pathways.

- Molecular Dynamics : Simulate solvent effects on perchlorate stability in non-aqueous electrolytes .

- Validate models with experimental data (e.g., cyclic voltammetry for electron-transfer kinetics) .

Basic: What are the ethical considerations in studying perchlorate’s transgenerational effects?

Answer:

- Use non-invasive sampling (e.g., hair or urine) in human studies to comply with ethical guidelines .

- For animal models (e.g., stickleback fish), ensure minimal perchlorate exposure to prevent irreversible thyroid disruption .

- Report dose-response relationships transparently, distinguishing acute vs. chronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.